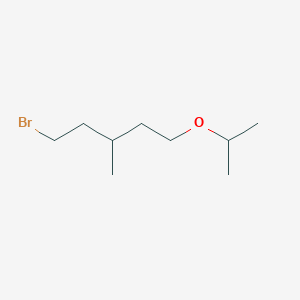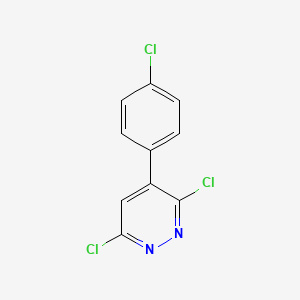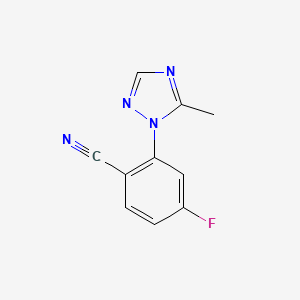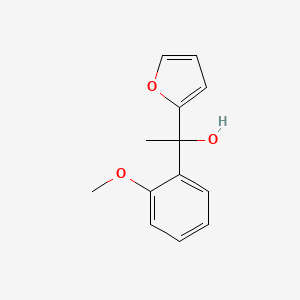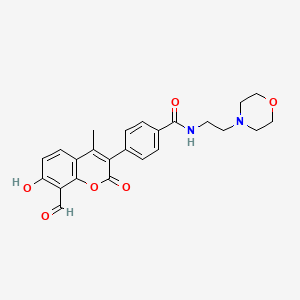
IRE1|A kinase-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
IRE1|A kinase-IN-9 is a small molecule inhibitor that targets the inositol-requiring enzyme type 1 (IRE1), a key sensor in the unfolded protein response (UPR) pathway. This pathway is activated in response to endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded proteins in the ER lumen. IRE1 plays a crucial role in maintaining cellular homeostasis by initiating the splicing of X-box binding protein 1 (XBP1) mRNA and regulating IRE1-dependent decay (RIDD) of mRNAs. This compound specifically inhibits the kinase activity of IRE1, thereby modulating the UPR and affecting cell fate decisions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
IRE1|A kinase-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
IRE1|A kinase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of IRE1 inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of IRE1 in the UPR and ER stress response.
Medicine: Explored as a potential therapeutic agent for diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the UPR pathway.
作用機序
IRE1|A kinase-IN-9 exerts its effects by specifically inhibiting the kinase activity of IRE1. The compound binds to the ATP-binding site of IRE1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the UPR signaling pathway, leading to altered cellular responses to ER stress. The molecular targets of this compound include the kinase domain of IRE1 and downstream effectors such as XBP1 and RIDD substrates.
類似化合物との比較
IRE1|A kinase-IN-9 is unique in its specific inhibition of the kinase activity of IRE1, distinguishing it from other IRE1 inhibitors that may target the endoribonuclease activity or have broader specificity. Similar compounds include:
STF-083010: Inhibits the endoribonuclease activity of IRE1 without affecting its kinase activity.
4μ8C: Targets the endoribonuclease activity of IRE1 and has been shown to reduce ER stress in various models.
MKC-3946: A dual inhibitor that targets both the kinase and endoribonuclease activities of IRE1.
These compounds differ in their mechanisms of action and specificity, highlighting the unique properties of this compound as a selective kinase inhibitor.
特性
分子式 |
C24H24N2O6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
4-(8-formyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C24H24N2O6/c1-15-18-6-7-20(28)19(14-27)22(18)32-24(30)21(15)16-2-4-17(5-3-16)23(29)25-8-9-26-10-12-31-13-11-26/h2-7,14,28H,8-13H2,1H3,(H,25,29) |
InChIキー |
NQUKAQJMGQBCMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
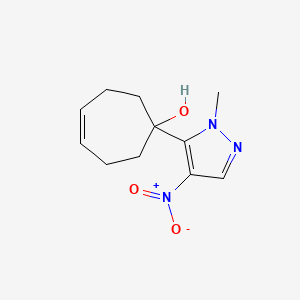


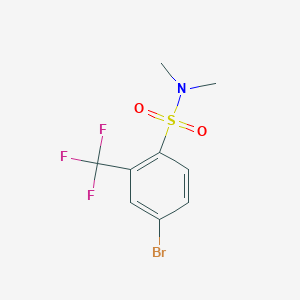
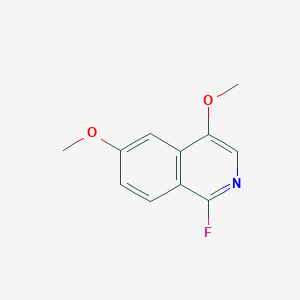

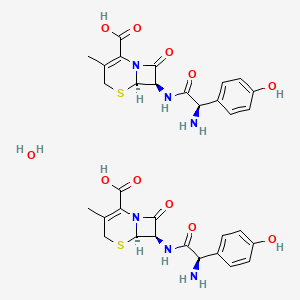
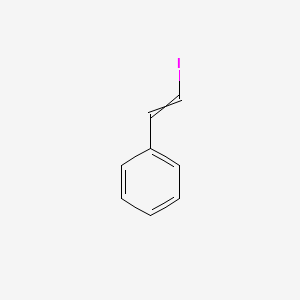
![5-Amino-3-methyl-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole](/img/structure/B8425187.png)
